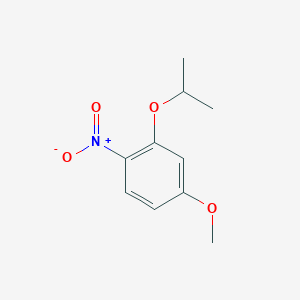

2-Isopropoxy-4-methoxy-1-nitrobenzene

Description

Significance of Aromatic Nitro Ethers in Advanced Organic Synthesis Research

Aromatic nitro ethers are a class of compounds valued for their versatility in organic synthesis. The nitro group is one of the most powerful electron-withdrawing groups, which significantly influences the reactivity of the aromatic ring.

Key Roles in Synthesis:

Activation of the Aromatic Ring: The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.

Versatile Functional Group Transformation: The nitro group can be readily transformed into a variety of other functional groups. Its reduction is a primary pathway to synthesize anilines, which are precursors to dyes, pharmaceuticals, and polymers. nih.gov Further reactions can yield azoxybenzenes, azobenzenes, and hydroxylamines, making nitroarenes crucial building blocks. nih.govacs.org

Historically, aromatic nitro compounds have been instrumental as precursors for aromatic amines and their derivatives, a role that continues to be significant in both industrial and laboratory settings. wikipedia.org

Research Context and Theoretical Frameworks for Substituted Nitrobenzenes

The academic investigation of substituted nitrobenzenes like 2-Isopropoxy-4-methoxy-1-nitrobenzene is grounded in fundamental principles of physical organic chemistry and synthetic methodology.

Synthetic Frameworks: The most probable synthetic route to ether linkages on an aromatic ring, such as the isopropoxy group in the target molecule, is the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of this compound, this would likely involve the deprotonation of a precursor phenol, 2-hydroxy-4-methoxy-1-nitrobenzene, to form a phenoxide, which then reacts with an isopropyl halide (e.g., 2-iodopropane). wikipedia.orgmasterorganicchemistry.comarkat-usa.org

General Mechanism: Williamson Ether Synthesis

Scope and Objectives of Academic Inquiry Pertaining to this compound

While direct studies on this compound are not prominent, research on closely related structures provides insight into the likely objectives of its academic study. The primary focus would be its role as an intermediate in multi-step syntheses.

For example, research aimed at preparing 2-isopropoxy-4-nitrobenzoic acid required a two-step synthesis starting from 2-hydroxy-4-nitrobenzoic acid. arkat-usa.orgpucp.edu.pe The first step involved introducing the isopropoxy group via a reaction with 2-iodopropane (B156323), a classic Williamson ether synthesis approach. arkat-usa.org However, this research uncovered significant synthetic challenges. When attempting the final hydrolysis step under harsh basic conditions (concentrated NaOH at 80 °C), the intended product was not formed. Instead, an unexpected reductive dimerization occurred, yielding a trans-azoxybenzene derivative as the main product in high yield (92%). arkat-usa.orgpucp.edu.pe

This finding highlights a key area of academic inquiry:

Reaction Pathway Elucidation: Understanding and controlling competing reaction pathways. The formation of the azoxybenzene suggests that under certain conditions, the nitro group is susceptible to reduction and condensation, a known but often undesired side reaction. arkat-usa.org

Optimization of Synthetic Methods: The same researchers found that by modifying the reaction conditions—specifically, by using a milder base (lithium hydroxide) at room temperature—the desired 2-isopropoxy-4-nitrobenzoic acid could be synthesized in high yield (82%). arkat-usa.org

Intermediate for Complex Targets: The initial goal for synthesizing the nitrobenzoic acid was to use it in the design of new dicationic compounds being investigated as potential therapeutic agents against kinetoplastid parasites. arkat-usa.org This demonstrates that compounds like this compound are not typically targets in themselves, but rather crucial stepping stones toward more complex and functionally significant molecules.

The table below summarizes related compounds and their documented research context, illustrating the environment in which this compound would be studied.

| Compound Name | Research Context/Significance |

| 2-Isopropoxy-4-nitrobenzoic acid | Target molecule for dicationic compound synthesis; its preparation revealed challenges with byproduct (azoxybenzene) formation. arkat-usa.orgpucp.edu.pe |

| (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide | Unexpected azoxybenzene byproduct formed during the synthesis of 2-isopropoxy-4-nitrobenzoic acid under harsh basic conditions. arkat-usa.orgpucp.edu.pe |

| 1-Alkoxy-2-amino-4-nitrobenzenes | Studied for their nitration patterns and as part of a class of compounds with potential sweetening properties. researchgate.net |

| 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | Synthesized as an intermediate, likely for pharmaceuticals such as Bosutinib. chemicalbook.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

4-methoxy-1-nitro-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C10H13NO4/c1-7(2)15-10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3 |

InChI Key |

TWXGWRJVGWNOMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Isopropoxy 4 Methoxy 1 Nitrobenzene

Established Synthetic Routes for 2-Isopropoxy-4-methoxy-1-nitrobenzene

The construction of this compound can be achieved through several reliable synthetic pathways. These routes include nucleophilic aromatic substitution to form the aryl ether bonds, alkylation of a phenolic precursor, or nitration of a pre-functionalized aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) is a primary strategy for forming aryl ether bonds, particularly on aromatic rings activated by electron-withdrawing groups. wikipedia.orgnumberanalytics.com The synthesis of this compound via this method would typically involve a precursor like 2-chloro-4-methoxy-1-nitrobenzene. The nitro group, being strongly electron-withdrawing and positioned ortho to the leaving group (chloride), activates the ring for nucleophilic attack by an alkoxide. wikipedia.orgmasterorganicchemistry.com

In this pathway, sodium isopropoxide, generated by reacting isopropyl alcohol with a strong base like sodium hydride, acts as the nucleophile. It attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.com Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final product, this compound. The reaction conditions, such as the choice of solvent (typically a polar aprotic solvent like DMF or DMSO) and base, are crucial for the success of the reaction. numberanalytics.comacs.org

Table 1: Key Components in SNAr Synthesis

| Component | Role | Example |

|---|---|---|

| Aromatic Substrate | Electrophile | 2-Chloro-4-methoxy-1-nitrobenzene |

| Activating Group | Stabilizes intermediate | Nitro group (-NO₂) |

| Leaving Group | Displaced by nucleophile | Chloride (-Cl) |

| Nucleophile | Attacks the aromatic ring | Sodium isopropoxide |

| Solvent | Medium for reaction | Dimethylformamide (DMF) |

A more common and direct route to this compound is the alkylation of a phenolic precursor, specifically 4-methoxy-2-nitrophenol (B75764). biosynth.comnist.gov This method is a variation of the Williamson ether synthesis.

The synthesis begins with the deprotonation of the hydroxyl group of 4-methoxy-2-nitrophenol using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an alkylating agent, typically an isopropyl halide like 2-iodopropane (B156323) or 2-bromopropane. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion displaces the halide, forming the ether linkage. A similar alkylation has been reported for the synthesis of 2-isopropoxy-4-nitrobenzoic acid from 2-hydroxy-4-nitrobenzoic acid using 2-iodopropane and potassium carbonate. researchgate.net The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or DMF, and may require heating to proceed at a reasonable rate. chemicalbook.com

Reaction Scheme:

Step 1 (Deprotonation): 4-methoxy-2-nitrophenol + K₂CO₃ → Potassium 4-methoxy-2-nitrophenoxide

Step 2 (Alkylation): Potassium 4-methoxy-2-nitrophenoxide + 2-Iodopropane → this compound + KI

An alternative synthetic approach involves the direct nitration of a disubstituted benzene (B151609) ring, such as 1-isopropoxy-3-methoxybenzene. In this electrophilic aromatic substitution reaction, the aromatic ring is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). byjus.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

The methoxy (B1213986) (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are both activating substituents and are ortho, para-directors. libretexts.org Due to their positions at C1 and C3, they direct the incoming electrophile (NO₂⁺) to the C2, C4, and C6 positions. The steric hindrance from the isopropoxy group may influence the regioselectivity of the reaction, but substitution at the C2 position, which is ortho to both alkoxy groups, is a likely outcome. However, controlling the regioselectivity to obtain solely the desired this compound isomer can be challenging, and mixtures of products may be formed.

Advanced Reaction Mechanisms and Kinetics of this compound Synthesis

Understanding the underlying mechanisms and kinetics of these synthetic routes is essential for optimizing reaction conditions and improving yields.

The SNAr mechanism is characterized by a two-step addition-elimination process. numberanalytics.com The key to this reaction is the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex. wikipedia.orgyoutube.combris.ac.uk

When a nucleophile (e.g., isopropoxide) attacks an activated aromatic ring (e.g., 2-chloro-4-methoxy-1-nitrobenzene), the aromaticity of the ring is temporarily broken. wikipedia.org This results in the formation of a cyclohexadienyl anion, the Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed. numberanalytics.com Electron-withdrawing groups, such as the nitro group, are essential as they delocalize the negative charge through resonance, thereby stabilizing the intermediate. numberanalytics.comyoutube.com The formation of this complex is typically the slow, rate-determining step of the reaction. wikipedia.org The subsequent step, the expulsion of the leaving group (e.g., chloride) to restore aromaticity, is fast. While Meisenheimer complexes have long been considered definitive intermediates, recent studies suggest that in some cases, particularly with less-stabilized systems, the reaction may follow a more concerted pathway where the intermediate is a transition state rather than a distinct species. bris.ac.uknih.gov

Table 2: Resonance Structures of the Meisenheimer Complex

| Feature | Description |

|---|---|

| Structure 1 | Negative charge localized on the carbon adjacent to the nitro group. |

| Structure 2 | Negative charge delocalized onto the oxygen atoms of the ortho nitro group. |

| Structure 3 | Negative charge delocalized to the para position of the ring. |

Electrophilic Aromatic Substitution (EAS) is fundamental to the nitration route. The mechanism involves the attack of an electrophile on the electron-rich benzene ring. byjus.com However, the substituents already present on the ring profoundly influence the reaction's rate and regioselectivity.

A nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance), making the aromatic ring less nucleophilic and thus less reactive towards electrophiles. libretexts.orgmsu.edu It is also a meta-director. libretexts.orgquora.com If one were to perform an electrophilic substitution on a molecule that already contains a nitro group, the reaction would be slower, require harsher conditions, and the new substituent would primarily be directed to the meta position. libretexts.orgmsu.edu

Conversely, in the nitration of a precursor like 1-isopropoxy-3-methoxybenzene, the alkoxy groups are activating and ortho, para-directing. The reaction proceeds via a two-step mechanism:

Formation of the Sigma Complex: The electrophile (NO₂⁺) attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlumenlearning.com This is the rate-determining step. lumenlearning.com

Proton Removal: A base (like HSO₄⁻) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the nitrated product. msu.edulumenlearning.com

The directing effects of the alkoxy groups stabilize the carbocation intermediate when the attack occurs at the ortho or para positions, making these pathways energetically more favorable than attack at the meta position.

Influence of Substituent Electronic and Steric Effects on Reaction Regioselectivity

The synthesis of this compound is typically achieved through the electrophilic nitration of 1-isopropoxy-3-methoxybenzene. The regioselectivity of this reaction is dictated by the electronic and steric effects of the two alkoxy substituents on the aromatic ring.

Both the isopropoxy and methoxy groups are activating, ortho-, para-directing groups due to the resonance donation of their lone pair electrons to the benzene ring. organicchemistrytutor.comlibretexts.orglibretexts.org This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. The directing influence of these groups is a result of the stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks the positions ortho or para to the alkoxy group, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, providing significant stabilization.

In the case of 1-isopropoxy-3-methoxybenzene, the two alkoxy groups are situated meta to each other. The positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the isopropoxy group are C2, C4, and C6 as well. Therefore, both groups cooperatively direct the incoming electrophile to the same positions.

The key factor in determining the final regiochemical outcome is the relative activating strength of the isopropoxy and methoxy groups and the steric hindrance they impose. Electronically, both groups have similar activating effects, with the slightly greater inductive effect of the isopropyl group potentially making the isopropoxy group a marginally stronger activator. However, the steric bulk of the isopropoxy group is significantly larger than that of the methoxy group.

Attack at the C2 position is sterically hindered by the adjacent isopropoxy group. Attack at the C6 position is sterically hindered by the adjacent methoxy group, although to a lesser extent. The C4 position is para to the methoxy group and ortho to the isopropoxy group. While electronically activated by both, it experiences some steric hindrance from the adjacent isopropoxy group.

Considering these factors, the nitration is expected to predominantly occur at the position that offers the best balance of electronic activation and minimal steric hindrance. Theoretical studies on the nitration of dialkoxybenzenes suggest that the reaction mechanism may involve a single electron transfer (SET) process, where the regioselectivity is influenced by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic substrate. nih.gov Ultimately, the precise distribution of isomers can be influenced by reaction conditions such as the nitrating agent, temperature, and solvent. However, the formation of this compound as a significant product is a logical outcome based on the directing effects of the alkoxy substituents.

Derivatization and Functionalization of this compound

The presence of the nitro group makes this compound a valuable precursor for a variety of chemical transformations.

Reduction of the Nitro Group to Amino Functionalities

The reduction of the nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This conversion of this compound to 2-isopropoxy-4-methoxyaniline can be accomplished through several reliable methods.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of aromatic nitro compounds. wikipedia.org The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orgjsynthchem.com The nitro compound is dissolved in a suitable solvent, like ethanol (B145695) or ethyl acetate, and subjected to an atmosphere of hydrogen gas in the presence of the catalyst. The reaction generally proceeds under mild conditions and affords the corresponding aniline (B41778) in high yield. The mechanism involves the stepwise reduction of the nitro group, first to a nitroso group, then to a hydroxylamine, and finally to the amine.

Chemical Reduction: A variety of chemical reducing agents can also be employed for this transformation. A classic method involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). wikipedia.org Another effective reagent is tin(II) chloride (SnCl2) in concentrated hydrochloric acid. These methods are robust and often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

A milder alternative is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron(III) chloride. unimi.it This method can be advantageous as it often proceeds under neutral or slightly basic conditions. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule and the desired reaction conditions. The reduction of sterically hindered nitro groups may require more forcing conditions or specific catalysts. unimi.itnih.gov

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Ethanol, Room Temperature | 2-Isopropoxy-4-methoxyaniline |

| Sn, HCl | Reflux | 2-Isopropoxy-4-methoxyaniline |

| SnCl₂, HCl | Room Temperature or gentle heating | 2-Isopropoxy-4-methoxyaniline |

| N₂H₄·H₂O, Raney Ni | Ethanol, Room Temperature | 2-Isopropoxy-4-methoxyaniline |

Oxidative Transformations of Related Structures

The corresponding aniline, 2-isopropoxy-4-methoxyaniline, derived from the reduction of this compound, is susceptible to a range of oxidative transformations. The nature of the oxidation product is highly dependent on the oxidant used and the reaction conditions.

The chemical oxidation of anilines can lead to a variety of products. openaccessjournals.comresearchgate.netasianpubs.org Under certain conditions, oxidation can result in the formation of colored species, a principle utilized in the synthesis of dyes. The oxidation of aniline derivatives can also lead to the formation of quinone-imines or quinones. For instance, the oxidation of aniline itself can yield p-benzoquinone under specific oxidative conditions. researchgate.net

A common outcome of the oxidation of anilines, particularly with strong oxidizing agents or under enzymatic conditions, is oxidative polymerization. mdpi.comnih.gov This process involves the coupling of aniline monomers to form polyaniline, a conducting polymer. The polymerization of substituted anilines, such as 2-isopropoxy-4-methoxyaniline, would be expected to yield a polymer with modified properties. The substituents on the aromatic ring can influence the polymerization process and the electronic and physical properties of the resulting polymer. The oxidation can be initiated by chemical oxidants like ammonium (B1175870) persulfate or enzymatically using laccases. nih.gov

It is important to note that the oxidation of anilines can be a complex process, often leading to a mixture of products. The regioselectivity and the nature of the final product are sensitive to the steric and electronic properties of the substituents on the aniline ring.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aromatic Halide Analogs

To further functionalize the aromatic ring of this compound, it is often necessary to first convert it to an aryl halide derivative. This can be achieved by, for example, reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a halogen (e.g., bromine or iodine). The resulting halo-2-isopropoxy-4-methoxybenzene can then serve as a substrate in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com For example, the Suzuki-Miyaura coupling of a bromo-2-isopropoxy-4-methoxybenzene with an arylboronic acid would yield a biaryl product. This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis. rsc.orgresearchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.org The reaction of a halo-2-isopropoxy-4-methoxybenzene with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

These palladium-catalyzed cross-coupling reactions provide a powerful platform for the elaboration of the 2-isopropoxy-4-methoxybenzene scaffold, enabling the synthesis of a diverse array of more complex molecules with potential applications in materials science and medicinal chemistry.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

Computational and Theoretical Investigations of 2 Isopropoxy 4 Methoxy 1 Nitrobenzene

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for analyzing the molecular and electronic structures of nitroaromatic compounds. These methods allow for the detailed investigation of reaction mechanisms and the prediction of chemical properties based on the electronic makeup of the molecule.

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms by calculating the potential energy surface of a reaction. This involves determining the energies of reactants, products, and any transition states or intermediates, which allows for the elucidation of reaction pathways and their associated energy barriers.

For substituted nitrobenzenes, DFT studies have been crucial in understanding their reactivity, particularly in reactions such as nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. rsc.orgresearchgate.net For instance, in the vicarious nucleophilic substitution (VNS) of hydrogen, DFT calculations can model the addition of a nucleophile to the aromatic ring. rsc.org The presence of electron-donating alkoxy groups, such as the isopropoxy and methoxy (B1213986) groups in 2-isopropoxy-4-methoxy-1-nitrobenzene, influences the energetics of these pathways. These groups increase electron density on the ring, which can affect the activation barriers for nucleophilic attack compared to unsubstituted nitrobenzene.

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| ΔG‡ (Activation Energy) | The energy barrier for the formation of the transition state during nucleophilic attack. | 18.5 |

| ΔGR (Reaction Energy) | The overall Gibbs free energy change for the formation of the σ-adduct intermediate. | -5.2 |

Computational methods are not only used to explain observed reactivity but also to predict it. By calculating various electronic properties, or "descriptors," for a molecule, models can be built to forecast its behavior in chemical reactions.

A key finding from DFT studies is that for many reactions involving substituted nitrobenzenes, there is a strong correlation between calculated thermodynamic parameters and experimentally observed reaction rates. rsc.org For reactions with a "late" or product-like transition state, the relative reaction rate can be effectively estimated by modeling the stability of the reaction intermediate (the σ-adduct), which is computationally less demanding than locating the exact transition state. rsc.org

Beyond reaction rates, computational descriptors derived from DFT can be used in Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate structural or electronic features of molecules with their biological or chemical activity. For nitroaromatics, QSAR models have been developed to predict properties like mutagenicity and carcinogenicity. nih.govresearchgate.net Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, and chemical potential are calculated and used as inputs for these predictive models. researchgate.net Methods like the Fukui function and dual descriptor analysis can also be employed to reliably predict the most likely sites for electrophilic or nucleophilic attack on the aromatic ring. pku.edu.cn

| Descriptor | Physical Interpretation | Predictive Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Indicates molecular stability; "harder" molecules are less reactive. researchgate.net |

| Fukui Functions | Indicates the change in electron density at a given point when an electron is added or removed. | Identifies the most electrophilic/nucleophilic sites in a molecule. pku.edu.cn |

Advanced Theoretical Approaches to Chemical Bonding in Nitroaromatic Systems

While classical Lewis structures provide a basic framework, advanced theoretical models are necessary to describe the nuanced bonding characteristics of nitroaromatic systems. libretexts.orgucalgary.ca One such important noncovalent interaction identified through computational studies is the π-hole interaction. nih.gov

The nitrogen atom in the nitro group of compounds like this compound possesses a region of positive electrostatic potential, which is termed a "π-hole". nih.govresearchgate.net This positive region arises due to the electron-withdrawing nature of the oxygen atoms. The π-hole can interact favorably with regions of negative electrostatic potential, such as the lone pairs on oxygen or sulfur atoms in other molecules (intermolecular) or within the same molecule (intramolecular). nih.govrsc.orgrsc.org

Computational studies have shown that these π-hole interactions are significant, with stabilization energies calculated to be around -5 kcal/mol, a strength comparable to some hydrogen bonds. nih.gov This interaction is highly directional and plays a crucial role in various chemical and biological contexts, including the crystal packing of nitroaromatic compounds and the binding of nitroaromatic ligands to proteins. nih.govresearchgate.net

Conformational Analysis and Intermolecular Interactions in Relation to Substituted Benzenes

The three-dimensional structure and intermolecular forces of substituted benzenes dictate their physical properties and how they interact with their environment. Computational methods are essential for exploring the conformational landscape and quantifying the strength of these interactions.

The conformation of this compound is determined by the rotational freedom of its three substituents around their bonds to the benzene (B151609) ring. For the parent nitrobenzene molecule, the equilibrium structure is planar, but the energy barrier for the rotation of the nitro group is relatively small. researchgate.net However, in a polysubstituted benzene, steric and electronic effects dictate the preferred geometry. The bulky isopropoxy group at the ortho position to the nitro group likely introduces significant steric hindrance. This steric clash would force one or both groups to twist out of the plane of the benzene ring to achieve a more stable, lower-energy conformation. researchgate.netmdpi.com Such deviations from planarity can, in turn, affect the molecule's electronic properties by altering the degree of conjugation between the substituents and the aromatic ring. mdpi.com

Intermolecular interactions are critical in determining the solid-state structure of molecular crystals. For nitrobenzene, high-level ab initio calculations have shown that π-π stacking interactions, driven largely by dispersion forces, are dominant. researchgate.netnih.gov The most stable arrangement for a nitrobenzene dimer is a slipped-parallel (antiparallel) orientation, with a significant interaction energy of approximately -6.8 kcal/mol. nih.gov In addition to these stacking forces, weaker interactions such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro and alkoxy groups can further stabilize the crystal lattice. mdpi.com

Role of 2 Isopropoxy 4 Methoxy 1 Nitrobenzene As a Synthetic Building Block in Research

Precursor in the Synthesis of Complex Organic Molecules

The primary role of 2-Isopropoxy-4-methoxy-1-nitrobenzene in organic synthesis is to act as a precursor to 2-isopropoxy-4-methoxyaniline. The conversion of a nitro group to an amine is a fundamental transformation in organic chemistry, often achieved through catalytic hydrogenation. This process involves reacting the nitrobenzene compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

This transformation is a critical step that opens up a wide array of synthetic possibilities. The resulting aniline (B41778) derivative is a versatile building block for constructing more intricate molecular architectures. The amino group can participate in a variety of chemical reactions, including diazotization, acylation, and condensation reactions, making it a cornerstone for the synthesis of diverse and complex organic structures. For instance, aniline derivatives are crucial starting materials for the synthesis of heterocyclic compounds like indoles, which are prevalent in many biologically active molecules. rsc.org

Application in the Development of Targeted Chemical Entities

The structural framework provided by this compound is particularly relevant in the development of new molecules with specific biological or chemical functions.

Substituted anilines, such as the one derived from this compound, are important pharmacophores in drug discovery. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The 5-(ethylsulfonyl)-2-methoxyaniline scaffold, a related structure, is found in over 130 compounds with various biological activities, with a majority having antitumor properties. nih.gov This highlights the significance of the substituted aniline motif in medicinal chemistry.

This structural unit is a key fragment in several potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a crucial receptor involved in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer. nih.gov By serving as a precursor to similarly substituted anilines, this compound plays an indirect but vital role in the synthesis of potential new therapeutic agents. Another related compound, 4-fluoro-2-methoxy-5-nitroaniline, is a key building block in the synthesis of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small-cell lung carcinomas. researchgate.net

| Parent Compound | Derived Aniline Intermediate | Therapeutic Target Class | Example Application |

|---|---|---|---|

| This compound | 2-isopropoxy-4-methoxyaniline | Kinase Inhibitors | Research into novel anti-cancer agents |

| 4-fluoro-2-methoxyaniline | 4-fluoro-2-methoxy-5-nitroaniline | EGFR Tyrosine Kinase Inhibitors | Synthesis of Osimertinib for non-small-cell lung cancer researchgate.net |

| 4-methoxybenzene-1-sulfonyl chloride | 5-(ethylsulfonyl)-2-methoxyaniline | VEGFR2 Inhibitors | Development of anti-angiogenic therapies nih.gov |

The development of new agrochemicals, such as herbicides and fungicides, often relies on the synthesis of novel organic molecules. Substituted anilines are common structural motifs in many commercially successful agrochemicals. For example, p-Anisidine (4-methoxyaniline) is used in the manufacturing of dyes and agrochemicals.

The aniline derivative of this compound can be used as a starting material to create a library of new compounds for screening in agrochemical research. The specific arrangement of the isopropoxy and methoxy (B1213986) groups on the aniline ring can influence the biological activity and selectivity of the resulting molecules. For instance, methoxyanilines have been used as derivatizing agents for the analysis of phenoxy acid and carbamate herbicides. scispace.com This indicates the relevance of this chemical class in the broader field of agricultural chemistry.

Utilization in Materials Science Research as a Monomer or Intermediate for Advanced Materials

While the primary application of this compound is in the synthesis of biologically active molecules, its derivatives also have potential applications in materials science. Anilines can be polymerized to form polyanilines, which are conducting polymers with applications in electronics, sensors, and anti-corrosion coatings.

The specific substituents on the aniline ring, such as the isopropoxy and methoxy groups, can be used to tune the properties of the resulting polymer. These groups can affect the polymer's solubility, conductivity, and processing characteristics. Therefore, 2-isopropoxy-4-methoxyaniline, derived from the parent nitrobenzene, could serve as a monomer or co-monomer for the synthesis of novel functional polymers with tailored properties for advanced material applications.

Advanced Analytical Methodologies in the Characterization of 2 Isopropoxy 4 Methoxy 1 Nitrobenzene

Spectroscopic Techniques for Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular framework.

In the characterization of compounds like 2-Isopropoxy-4-methoxy-1-nitrobenzene, specific chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum reveal the arrangement of substituents on the benzene (B151609) ring and the nature of the alkyl groups. For instance, the protons of the isopropoxy group would typically appear as a septet for the methine proton and a doublet for the two methyl groups. The methoxy (B1213986) group would present as a singlet, and the aromatic protons would exhibit a distinct splitting pattern based on their positions relative to the nitro, methoxy, and isopropoxy groups.

The ¹³C NMR spectrum complements this by identifying all unique carbon environments. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to an electronegative atom), providing further confirmation of the compound's structure.

While specific experimental data for this compound is not widely available in the literature, data from a closely related intermediate, isopropyl 2-isopropoxy-4-nitrobenzoate, can provide insight into the expected spectral features. researchgate.net

Interactive Data Table: Representative ¹H NMR Data of a Structurally Similar Compound (isopropyl 2-isopropoxy-4-nitrobenzoate)

| Protons | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in ppm |

|---|---|---|---|

| H-3 | d | 2.5 | 7.68 |

| H-5 | dd | 9.0, 2.5 | 7.91 |

| H-6 | d | 9.0 | 7.15 |

| H-12 (isopropoxy) | septet | 6.0 | 4.87 |

| H-13, H-14 (isopropoxy) | d | 6.0 | 1.30 |

| H-15 (ester) | septet | 6.0 | 5.14 |

Interactive Data Table: Representative ¹³C NMR Data of a Structurally Similar Compound (isopropyl 2-isopropoxy-4-nitrobenzoate)

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | 148.9 |

| C-2 | 150.8 |

| C-3 | 111.4 |

| C-4 | 129.5 |

| C-5 | 124.9 |

| C-6 | 114.7 |

| C-11 (ester C=O) | 163.4 |

| C-12 (isopropoxy CH) | 73.1 |

| C-13, C-14 (isopropoxy CH₃) | 21.8 |

| C-15 (ester CH) | 70.1 |

Mass Spectrometry (HRMS, ESI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental composition and thus the molecular formula of a compound. Techniques like Electrospray Ionization (ESI-MS) are soft ionization methods that allow for the analysis of intact molecules, often with a proton or other adducts attached. When coupled with liquid chromatography, LC-MS allows for the separation of components in a mixture before they are introduced into the mass spectrometer, providing mass data for each separated compound. researchgate.nethmdb.ca This is particularly useful for analyzing reaction mixtures and identifying byproducts. hmdb.ca

For this compound (C₁₀H₁₃NO₄), the expected exact mass would be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula.

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both assessing the purity of a synthesized compound and for isolating it from unreacted starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound. hmdb.ca A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through the column at different rates depending on their chemical and physical properties. A detector at the end of the column measures the concentration of each component as it elutes, producing a chromatogram. The area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity. In the synthesis of related compounds, HPLC coupled with mass spectrometry (HPLC-MS) has been used to detect the product in reaction mixtures. researchgate.nethmdb.ca

Preparative Chromatography Techniques for Product Isolation

For the physical separation and purification of a desired product from a reaction mixture, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but on a larger scale.

In academic research, silica (B1680970) gel column chromatography is a common method for the purification of newly synthesized organic compounds. researchgate.net The crude reaction mixture is loaded onto a column of silica gel, and a solvent or mixture of solvents (the eluent) is passed through the column. Components of the mixture travel down the column at different rates based on their polarity and are collected in separate fractions. The purity of these fractions is then typically assessed by a simpler technique like thin-layer chromatography (TLC) or analytical HPLC.

Elemental Analysis for Empirical Formula Validation in Research Syntheses

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a pure organic compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared with the theoretical percentages calculated from its proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's empirical formula, which in many cases is the same as the molecular formula. This technique serves as a fundamental validation of a newly synthesized compound's identity and purity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Isopropoxy-4-methoxy-1-nitrobenzene in a laboratory setting?

- Methodological Answer : Synthesis requires careful control of nitro-group introduction and alkoxy substitution. Use a stepwise approach:

Nitration : Introduce the nitro group at the ortho position relative to the isopropoxy group under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Alkylation : Protect reactive sites during methoxy and isopropoxy substitutions to avoid side reactions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC or TLC.

- Safety : Use closed systems and local exhaust ventilation to minimize exposure to nitro intermediates .

Q. What personal protective equipment (PPE) is recommended when handling this compound?

- Methodological Answer :

- Respiratory : NIOSH-approved dust respirator for solid-phase handling .

- Hands : Nitrile gloves (tested for chemical permeation resistance).

- Eyes : Safety goggles with side shields; add a face shield during high-risk procedures (e.g., centrifugation).

- Clothing : Lab coat, chemical-resistant apron, and closed-toe shoes .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and isopropoxy (δ ~1.3 ppm, split peaks) groups.

- FT-IR : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. What strategies can resolve contradictions in NMR spectroscopic data for this compound derivatives?

- Methodological Answer :

- Scenario : Discrepancies in splitting patterns or chemical shifts.

- Approach :

Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers in isopropoxy groups).

Solvent Polarity Tests : Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or aggregation.

Isotopic Labeling : Use ¹⁵N-labeled nitro groups to clarify coupling interactions.

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- HOMO-LUMO Analysis : Predict regioselectivity (e.g., para vs. meta substitution relative to nitro groups).

- Solvent Effects : Simulate solvation models (e.g., PCM for polar aprotic solvents) to refine activation energies.

- Validation : Correlate predictions with experimental kinetic data (e.g., nitration rates) .

Q. What are the methodological challenges in assessing the environmental persistence of this compound?

- Methodological Answer :

- Degradation Studies :

Photolysis : Expose to UV light (λ = 254–365 nm) and monitor nitro group reduction via LC-MS.

Hydrolysis : Test stability in aqueous buffers (pH 3–10) at 25–50°C.

- Adsorption Analysis : Use microspectroscopic imaging to track interactions with indoor/outdoor surfaces (e.g., silica, cellulose).

- Ecotoxicology : Conduct Daphnia magna bioassays to evaluate acute toxicity (EC₅₀ values) .

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero substrates to identify rate-determining steps.

- In Situ Spectroscopy : Use FT-IR or Raman to detect transient intermediates (e.g., nitroso compounds).

- Catalyst Screening : Test transition-metal catalysts (Pd, Cu) for cross-coupling efficiency. Monitor by GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.